2,3-Dimethoxypropan-1-ol

Description

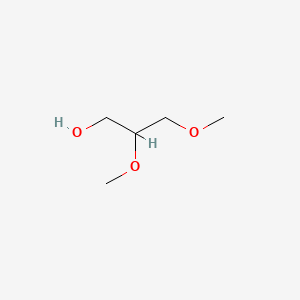

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDAPJJFRLSRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960845 | |

| Record name | 2,3-Dimethoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40453-77-8 | |

| Record name | Glycerin 1,2-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040453778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN 1,2-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21JG3RIJ74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dimethoxypropan 1 Ol

Functional Group Reactivity of 2,3-Dimethoxypropan-1-ol

The reactivity of this compound is dictated by its two key functional groups: a primary alcohol (-CH₂OH) and two ether linkages (-OCH₃). These groups allow for a range of chemical transformations.

The primary alcohol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. This transformation is a fundamental reaction of primary alcohols.

The ether linkages are generally stable but can be cleaved under specific conditions, typically involving strong acids. libretexts.orglibretexts.org The presence of both alcohol and ether functionalities allows for sequential or competitive reactions depending on the reagents and conditions employed. For instance, in certain chemical processes, this compound has been observed as a product alongside 3-methoxy-1,2-propanediol (B53666) from the conversion of glycerol (B35011), highlighting the interplay of these functional groups. ru.nl

Ethers are typically unreactive towards many reagents, which makes them useful as solvents. libretexts.orglibretexts.org Their most common reaction is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org This cleavage is a nucleophilic substitution reaction where the ether oxygen is first protonated by the strong acid to form a good leaving group (an alcohol). libretexts.org The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the protonated ether. libretexts.org

The mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.org For ethers with primary and secondary alkyl groups, the reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.orglibretexts.org If a tertiary, benzylic, or allylic group is present, the cleavage occurs through an Sₙ1 or E1 mechanism due to the stability of the resulting carbocation intermediate. libretexts.org In the case of this compound, the ether linkages involve primary and secondary carbons. Therefore, cleavage with a strong acid like HI would likely proceed via an Sₙ2 pathway, with the iodide nucleophile attacking the methyl carbons or the less hindered carbon of the propane (B168953) backbone.

Primary Alcohol and Ether Linkage Transformations

Catalytic Conversion Studies Involving Dimethoxypropanols

Dimethoxypropanols, including this compound and its isomer 1,3-dimethoxypropan-2-ol, are significant in various catalytic processes, particularly those derived from biomass valorization.

The oxidative dehydrogenation (ODH) of alcohols is a key reaction for producing aldehydes and ketones. Studies on the isomer 1,3-dimethoxypropan-2-ol have shown that the presence of ether functional groups enhances the aerobic ODH of the secondary alcohol to its corresponding ketone in water, using platinum (Pt) and platinum-bismuth (PtBi) heterogeneous catalysts. acs.orgfigshare.com The reaction mechanism is believed to involve the activation of the alcohol's α-C–H bond as the rate-determining step. acs.orgfigshare.com

While simple aliphatic alcohols like 3-pentanol (B84944) showed no measurable conversion, the ether-containing compounds 1,3-dimethoxypropan-2-ol and 1,3-diethoxypropan-2-ol were reactive. acs.orgfigshare.com Computational analysis suggests this enhanced reactivity is due to a weaker binding to the catalyst surface, whereas the unreactive alcohols bind too strongly. acs.orgfigshare.com These findings indicate that the ODH mechanism is similar for both Pt and PtBi catalysts and that ether linkages play a crucial role in promoting the reaction in aqueous media. acs.org

Table 1: Catalyst Performance in Oxidative Dehydrogenation

| Catalyst Type | Reactant | Product | Key Finding |

|---|---|---|---|

| Pt/SiO₂ | 1,3-dimethoxypropan-2-ol | 1,3-dimethoxyacetone | Ether linkages enable reactivity. acs.org |

| PtBi/SiO₂ | 1,3-dimethoxypropan-2-ol | 1,3-dimethoxyacetone | Ether linkages enable reactivity. acs.org |

Reductive Catalytic Fractionation (RCF) is a prominent strategy for breaking down lignocellulosic biomass into valuable aromatic monomers. rsc.orgrsc.org In this process, a solvent is used not only to dissolve lignin (B12514952) but also to act as a hydrogen donor for the catalytic hydrogenolysis of lignin linkages. rsc.orgresearchgate.net Glycerol-derived ethers, specifically 1,3-dimethoxypropan-2-ol (DMP) and 1,3-diethoxypropan-2-ol (DEP), have been successfully used as hydrogen transfer solvents in the RCF of softwood, eliminating the need for high-pressure molecular hydrogen. rsc.org

This hydrogen-free RCF process, using solvents like DMP over a Ru/C catalyst, effectively breaks down native lignin linkages (like β-O-4 bonds) to produce functionalized aromatic monomers. rsc.orgnih.gov The use of these solvents represents a greener alternative to traditional methods that use short-chain alcohols and external hydrogen pressure. rsc.org

Table 2: Monomer Yields from Reductive Catalytic Fractionation (RCF) of Poplar

| RCF Method | Solvent | Catalyst | Monomer Yield (wt%) | Selectivity |

|---|---|---|---|---|

| Hydrogen-Transfer | Ethylene Glycol / Choline Chloride | Ru/C | 59.2 | 97.3% (propylphenol) |

Note: Data is based on studies of RCF processes, highlighting the role of hydrogen-donating solvents. nih.govosti.gov

Transacetalization is a reaction used to form new acetals or ketals, which are valuable in various industries and as protecting groups in organic synthesis. chemicalbook.comscielo.brscielo.br 2,2-Dimethoxypropane (B42991) is a frequently used reagent for these reactions, as it can react with diols in the presence of an acid catalyst to form cyclic ketals. chemicalbook.comscielo.brscielo.br

A notable example is the reaction of 2,2-dimethoxypropane with glycerol. scielo.brscielo.brresearchgate.net This transacetalization reaction, catalyzed by acidic zeolites, primarily yields solketal (B138546) (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane), a five-membered cyclic ketal. scielo.brscielo.brresearchgate.net The reaction is advantageous because it proceeds under mild conditions and is more reactive than using acetone (B3395972) directly. scielo.br The mechanism involves the acid-catalyzed equilibrium between the reactants and products, which can be shifted by removing the methanol (B129727) byproduct. chemicalbook.com

Table 3: Zeolite Catalyst Performance in Transacetalization of Glycerol with 2,2-Dimethoxypropane

| Zeolite Catalyst | Glycerol Conversion (%) | Solketal Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| USY | ~96-97 | ~97 | 25°C, 1h, 2.5 wt% catalyst |

| HBeta | ~96-97 | ~97 | 25°C, 1h, 2.5 wt% catalyst |

Data adapted from studies on the transacetalization of glycerol. scielo.brscielo.brresearchgate.net

Derivatization Strategies and Novel Compound Synthesis

Synthesis of Sulfonyl Chloride Derivatives of Dimethoxypropanols

While the direct conversion of an alcohol to a sulfonyl chloride is not a standard transformation, the corresponding sulfonate ester derivatives are readily synthesized. The reaction of an alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, is a common method for producing sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable synthetic intermediates. For 2,3-dimethoxypropan-1-ol, this reaction would yield 2,3-dimethoxypropyl sulfonate derivatives. The existence of 2,3-dimethoxypropane-1-sulfonyl chloride has been noted in chemical databases, suggesting that while unconventional, its synthesis is achievable, likely through multi-step pathways involving other functional group transformations. uni.lunih.gov

The typical reaction to form a sulfonate ester from an alcohol involves its treatment with a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270), which also acts as a solvent and neutralizes the HCl byproduct.

Table 1: Representative Synthesis of a Sulfonate Ester Derivative

| Reactant 1 | Reactant 2 | Solvent/Base | Product | Byproduct |

| This compound | p-Toluenesulfonyl Chloride | Pyridine | 2,3-Dimethoxypropyl p-toluenesulfonate | Pyridinium hydrochloride |

Esterification Reactions and Methacrylate (B99206) Monomer Development

The hydroxyl group of this compound can undergo esterification to produce a variety of esters. A significant application of this reaction is the development of novel methacrylate monomers, which are valuable in polymer chemistry. The synthesis of 2,3-dimethoxypropyl methacrylate can be achieved by reacting the parent alcohol with methacryloyl chloride in the presence of a base like triethylamine (B128534) to scavenge the HCl formed during the reaction. prepchem.comkpi.ua

Alternatively, transesterification processes can be employed, where the alcohol reacts with a simple alkyl methacrylate (e.g., methyl methacrylate) in the presence of a suitable catalyst to yield the desired 2,3-dimethoxypropyl methacrylate and a volatile alcohol byproduct. google.com These monomers can then be polymerized to create polymers with pendant dimethoxypropyl groups, influencing the material's final properties such as solubility and thermal stability.

Table 2: Synthesis of 2,3-Dimethoxypropyl Methacrylate

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product |

| This compound | Methacryloyl Chloride | Triethylamine | Tetrahydrofuran (THF) | 2,3-Dimethoxypropyl methacrylate |

Exploration of Other Etherified Glycerol (B35011) Derivatives

This compound is one of many etherified derivatives of glycerol. Research into glycerol valorization has led to the synthesis of a diverse range of glycerol ethers with tailored physicochemical properties. nih.gov These syntheses often start from glycerol or its derivatives like epichlorohydrin (B41342). researchgate.net By varying the alkyl groups, researchers can fine-tune properties such as polarity, viscosity, and boiling point. Examples include the synthesis of 1,3-diethoxypropan-2-ol and fully etherified compounds like 1,2,3-triethoxypropane. researchgate.net The study of these analogues provides insight into structure-property relationships that can be applied to the design of novel solvents and chemical intermediates based on the glycerol backbone. googleapis.com

Table 3: Examples of Other Etherified Glycerol Derivatives

| Compound Name | Parent Alcohol | Etherification Pattern | Reference |

| 1,3-Diethoxypropan-2-ol | Glycerol | Di-ether | researchgate.net |

| 1,2,3-Triethoxypropane | Glycerol | Tri-ether | researchgate.net |

| 1,3-dimethoxypropan-2-ol | Glycerol | Di-ether | nih.gov |

| 2-((1,3-dimethoxypropan-2-yl)oxy)ethan-1-ol | Glycerol | Tri-ether with ethoxy group | googleapis.com |

Design and Synthesis of Polyether-Based Compounds

The structure of this compound, containing a primary alcohol, makes it a suitable monomer for the synthesis of polyether-based compounds. Polyethers are a commercially important class of polymers known for their chemical and thermal stability. googleapis.com One approach involves the ring-opening polymerization of glycidyl (B131873) ether monomers derived from glycerol, which can produce linear or hyperbranched polyethers. scielo.brrsc.org For instance, hyperbranched polyglycerols can be synthesized using glycerol as a core initiator and glycerol carbonate (derived from glycerol) as a monomer. scielo.br

Another strategy is the direct polymerization of diols. Acid-catalyzed condensation of alcohols can produce polyethers, though it often requires high temperatures. googleapis.com More recent methods utilize protic ionic salts as catalysts, allowing for polyether synthesis under milder conditions. googleapis.com Furthermore, the copolymerization of glycidyl ethers with carbon dioxide, using specialized catalysts, can yield aliphatic poly(ether carbonates), a class of polymers with tunable thermal properties. acs.orgnih.gov These synthetic routes allow for the incorporation of the dimethoxypropane moiety into polymer backbones, creating materials with unique characteristics.

Table 4: Polymerization Strategies for Glycerol-Based Monomers

| Polymerization Method | Monomer Type | Resulting Polymer | Key Features | Reference |

| Anionic Ring-Opening Polymerization | Glycidyl Ethers | Linear or Hyperbranched Polyethers | Controlled molecular weight and architecture. | scielo.brrsc.org |

| Direct Diol Polymerization | Diols (e.g., Glycerol) | Polyethers | Can be catalyzed by acids or protic ionic salts. | googleapis.com |

| Copolymerization with CO2 | Glycidyl Ethers | Poly(ether carbonates) | Creates polymers with carbonate linkages; properties depend on the alkyl tether. | acs.orgnih.gov |

Advanced Applications in Chemical Research

Solvent Properties and Research Applications

Use in Organic Synthesis as Reaction Media

Bio-solvent Development for Aqueous-Based Formulations

No specific research was identified concerning the development or evaluation of 2,3-Dimethoxypropan-1-ol as a bio-solvent for aqueous-based formulations. The exploration of glycerol-derived ethers as green solvents has been an area of interest, but this specific isomer does not appear to be a focus of these investigations.

Applications in CO2 Absorption and Separation Technologies

Evaluation as Physical Solvents for Carbon Dioxide Capture

There are no available studies that evaluate this compound as a physical solvent for carbon dioxide capture. Research into glycerol-derived solvents for CO2 absorption has predominantly centered on other isomers, such as 1,3-dimethoxypropan-2-ol, which have been synthesized and tested for their CO2 affinity.

Structure-Property-Performance Relationships in CO2 Absorption

Due to the absence of experimental data on its use in CO2 capture, no research on the structure-property-performance relationships of this compound in this context could be found. Such studies are contingent on initial performance evaluations which have not been published for this compound.

Catalysis and Polymerization Research

Specific research detailing the application of this compound in catalysis or polymerization is not present in the available literature. Related compounds, particularly its isomer 1,3-dimethoxypropan-2-ol, have been used as precursors in the synthesis of electron donors for Ziegler-Natta polypropylene (B1209903) catalysts. For instance, 1,3-dimethoxypropan-2-yl benzoate, a key component in some catalyst systems, is synthesized from 1,3-dimethoxypropan-2-ol. researchgate.net However, similar applications involving this compound have not been reported.

Physicochemical Properties of this compound

While advanced application data is scarce, basic physicochemical properties have been computed.

| Property | Value | Source |

| Molecular Formula | C5H12O3 | PubChem |

| Molecular Weight | 120.15 g/mol | PubChem |

| CAS Number | 40453-77-8 | PubChem |

| IUPAC Name | This compound | PubChem |

| Kovats Retention Index | 903.8 (semi-standard non-polar) | NIST Mass Spectrometry Data Center |

This data is based on computed properties and experimental data available in public databases. nih.gov

Role in Heterogeneous Catalysis

Heterogeneous catalysts are materials that exist in a different phase from the reactants and are crucial in many industrial chemical processes, including the production of fuels and fine chemicals. savemyexams.com The study of model compounds is essential for understanding complex catalytic mechanisms, such as reaction pathways, active sites, and catalyst deactivation.

Glycerol-derived oxygenates, including this compound and its isomers, serve as important model substrates in research focused on the value-addition of biomass. For instance, studies on the aerobic oxidative dehydrogenation (ODH) of secondary alcohols over platinum and platinum-bismuth heterogeneous catalysts have utilized these compounds to probe reaction mechanisms. figshare.com Research has shown that the presence of ether functional groups within the alcohol substrate can significantly influence its reactivity in aqueous-phase catalysis. figshare.com

In one study, the ODH of 1,3-dimethoxypropan-2-ol, an isomer of this compound, was investigated. Computational analysis suggested that its reactivity is linked to a relatively weak binding energy to the catalyst surface, whereas similar aliphatic alcohols without ether linkages bind too strongly, inhibiting their conversion. figshare.com This highlights the critical role of the ether groups in modulating the substrate-catalyst interaction, a key factor in catalyst performance. While not a catalyst itself, this compound and related structures are instrumental as probe molecules for elucidating the fundamental principles that govern the selective oxidation of polyols, a critical challenge in green chemistry. nih.gov

Application as Internal Donors in Ziegler−Natta Polymerization Systems

Ziegler-Natta (ZN) catalysts are fundamental to the industrial production of polyolefins, particularly isotactic polypropylene (iPP). mdpi.com These catalyst systems typically consist of a titanium halide supported on magnesium chloride, an organoaluminum co-catalyst, and electron donors. acs.org Electron donors are classified as internal or external and are critical for controlling the stereoregularity of the polymer chain, which in turn dictates the material's physical and mechanical properties. researchgate.net

Internal donors (IDs) are incorporated into the solid catalyst component during its synthesis. researchgate.net A significant class of non-phthalate internal donors that has been extensively researched is 1,3-diethers. scispace.com Compounds such as 2,2-disubstituted-1,3-dimethoxypropane derivatives have proven to be highly effective IDs. researchgate.net The two ether groups chelate to magnesium atoms on the MgCl₂ support surface, influencing the stereochemistry of the active titanium sites and thereby controlling the insertion of propylene (B89431) monomers to produce highly isotactic polypropylene. researchgate.netresearchgate.net

While this compound is a 1,2-diether derivative rather than the more common 1,3-diether structure used as an ID, its relevance lies in the shared principle of electron donation from ether oxygen atoms. The performance of diether-based ZN catalysts is highly dependent on the steric bulk of the substituents on the propane (B168953) backbone. researchgate.net Research on various 2,2-disubstituted-1,3-dimethoxypropane donors has shown a direct correlation between the donor structure and catalyst performance, including activity, hydrogen response, and the molecular weight distribution of the resulting polymer. scispace.comresearchgate.net The hydroxyl group in this compound adds another layer of complexity, as it can also interact with the catalyst components.

| Internal Donor (ID) | Catalyst Activity (kg PP/g Cat) | Isotacticity Index (%) | Key Structural Feature |

|---|---|---|---|

| 2,2-diisobutyl-1,3-dimethoxypropane (DIBDMP) | High | >98% | Bulky alkyl groups providing high stereospecificity. researchgate.net |

| 2,2-dicyclopentyl-1,3-dimethoxypropane (DCPDMP) | High | >98% | Very bulky cyclic groups, leading to excellent stereocontrol. researchgate.net |

| 2-ethyl-2-butyl-1,3-dimethoxypropane (EBDMP) | Moderate | Lower | Less bulky, linear alkyl groups resulting in lower stereospecificity. researchgate.net |

| 9,9-bis(methoxymethyl)fluorene (BMMF) | High | High | Rigid, bulky fluorenyl backbone. scispace.com |

Development of Tunable Resins for Stereolithography 3D Printing

Stereolithography (SLA) is an additive manufacturing technology that builds objects layer-by-layer by photopolymerizing a liquid resin. nih.gov A significant area of materials research is the development of resins with tunable mechanical and thermal properties to expand the range of applications for 3D-printed parts. rsc.org The final properties of the printed object are determined by the chemical composition of the resin, which typically includes monomers, oligomers, crosslinkers, and a photoinitiator. researchgate.netresearchgate.net

Glycerol (B35011), a byproduct of biofuel production, is an attractive and sustainable starting material for creating new monomers for 3D printing resins. rsc.org Glycerol-derived molecules, such as 1,3-diether-2-propanol compounds, can be chemically modified to serve as versatile monomers. rsc.org this compound fits into this category of glycerol-derived building blocks. Its primary alcohol group provides a reactive site for introducing a polymerizable functional group, such as a methacrylate (B99206), through esterification. rsc.org

The two methoxy (B1213986) groups on the propanol (B110389) backbone are expected to influence the properties of the resulting polymer network. They can affect the resin's viscosity, the monomer's solvating power, and the flexibility and polarity of the final cured material. By creating monomers from a library of diether propanols with varying ether side chains (e.g., methoxy, ethoxy, butoxy), it is possible to systematically tune the properties of the 3D-printed material, such as its tensile strength, elongation at break, and glass transition temperature (Tg). rsc.org This approach allows for the design of custom resins tailored for specific applications, from flexible microfluidic devices to rigid mechanical components. rsc.org

Biocatalysis and Enzymatic Transformations

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. It is highly valued in chemical synthesis for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally benign conditions. almacgroup.com

Substrate for Biocatalysts in Stereoselective Synthesis

Stereoselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers can have vastly different biological activities. mdpi.com Biocatalytic methods are powerful tools for achieving high stereoselectivity. rsc.orgnih.gov

Chiral building blocks like the (R)- and (S)-enantiomers of this compound are valuable intermediates for the synthesis of more complex, enantiomerically pure target molecules. Enzymes, particularly aldolases and lipases, are well-suited to act on poly-functionalized substrates like dimethoxypropanols. researchgate.netwhiterose.ac.uk For example, research has demonstrated the use of aldolases for the stereoselective synthesis of fluorinated compounds and lipase-mediated desymmetrization of related diols, highlighting the potential to use enzymes to control stereochemistry in molecules with a propanol skeleton. researchgate.netwhiterose.ac.uk The enantiomers of this compound, once separated, can be further elaborated, with their distinct stereochemistry guiding the formation of subsequent chiral centers in a synthetic sequence.

Enzymatic Resolution Approaches

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. Enzymatic kinetic resolution (EKR) leverages the ability of enzymes to selectively catalyze a reaction on one enantiomer much faster than the other. diva-portal.org Lipases are among the most versatile and commonly used enzymes for EKR, particularly for the resolution of chiral alcohols via enantioselective acylation or ester hydrolysis. almacgroup.comchemrxiv.org

The racemic mixture of (±)-2,3-dimethoxypropan-1-ol is an ideal candidate for lipase-catalyzed kinetic resolution. The process typically involves the transesterification of the alcohol with an acyl donor (e.g., vinyl acetate (B1210297), ethyl acetate) in a non-aqueous solvent. The lipase (B570770) will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, (R)-2,3-dimethoxypropyl acetate, leaving the unreacted (S)-2,3-dimethoxypropan-1-ol in high enantiomeric excess. The two compounds can then be separated by standard techniques like column chromatography.

The efficiency of the resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. A high E-value (typically >100) allows for the production of both the ester and the remaining alcohol with high enantiomeric purity at or near 50% conversion. almacgroup.com

| Enzyme Source | Acyl Donor | Solvent | Conversion (c) % | Product ee (eeₚ) % | Substrate ee (eeₛ) % | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene (B28343) | ~50% | >99% | >99% | >200 |

| Pseudomonas cepacia Lipase (PSL) | Ethyl Acetate | Hexane | ~48% | 96% | 92% | ~50 |

| Porcine Pancreas Lipase (PPL) | Vinyl Acetate | Diisopropyl Ether | ~51% | 85% | 87% | ~15 |

| No Enzyme (Control) | Vinyl Acetate | Toluene | <1% | - | - | - |

Note: This table presents illustrative data based on typical outcomes for the enzymatic resolution of chiral primary alcohols and is intended for comparative purposes. almacgroup.compolimi.it

Computational and Theoretical Chemistry Insights

Molecular Modeling and Simulation Studies

Molecular modeling and simulation allow for the examination of molecular structures and interactions, providing a window into the dynamic behavior of 2,3-Dimethoxypropan-1-ol in various environments.

While specific studies detailing the catalytic use of this compound are not widespread, its structural similarity to 1,3-diethers, which are known to be effective internal electron donors in Ziegler-Natta catalysts for olefin polymerization, makes it an interesting candidate for theoretical investigation. In these systems, the ether groups coordinate to the magnesium dichloride support, and their steric and electronic properties are crucial for controlling the stereospecificity of the polymer.

Molecular modeling can be employed to correlate the structure of potential donors like this compound with their expected reactivity and influence on a catalyst. Simulations would focus on:

Coordination Geometry: Calculating the preferred binding mode and coordination energy of the dimethoxy ether portion to the active sites of a model catalyst surface.

Steric Hindrance: Evaluating the steric bulk provided by the entire molecule. The presence of the hydroxymethyl group (-CH₂OH) in addition to the methoxy (B1213986) groups could significantly alter the steric environment compared to simpler diethers, potentially influencing monomer approach and polymer tacticity.

Electronic Effects: The hydroxyl group could influence the electronic properties of the ether oxygens, modulating their Lewis basicity and the strength of their coordination to the catalyst.

A comparative modeling study could highlight these differences.

Table 1: Theoretical Comparison of Diether Donors in Catalysis This table presents a conceptual comparison based on structural analysis for molecular modeling.

| Feature | 1,3-Dimethoxypropane (Reference) | This compound (Hypothetical) | Modeling Implication |

|---|---|---|---|

| Coordinating Groups | Two ether oxygens | Two ether oxygens | Assess bidentate chelation energy and geometry. |

| Additional Functional Group | None | One primary hydroxyl (-OH) | The -OH group may compete for coordination sites or alter electronic properties through intramolecular hydrogen bonding. |

| Conformational Flexibility | High | Potentially reduced due to steric hindrance and possible intramolecular hydrogen bonding. | Simulations would explore the population of different conformers and their energy landscapes upon coordination. |

| Expected Catalyst Influence | Controls polymer stereoregularity. | May offer a different level of stereocontrol due to its unique steric and electronic profile. | Structure-reactivity models would aim to predict polymer isotacticity based on the donor's coordinated structure. |

The physicochemical properties of this compound are governed by its capacity for intermolecular interactions. Research indicates that glycerol (B35011) alkyl ethers like this compound exhibit greater polarity, which can be explored in detail through molecular dynamics (MD) simulations. researchgate.netproakademia.eu These simulations can model the behavior of large ensembles of molecules to study the forces between them.

The key intermolecular interactions involving this compound are:

Hydrogen Bonding: The primary alcohol group serves as a hydrogen bond donor, while all three oxygen atoms (two ether, one hydroxyl) can act as hydrogen bond acceptors. This allows for the formation of a complex and dynamic hydrogen-bond network in its pure liquid state or in protic solutions.

Dipole-Dipole Forces: The molecule possesses a significant net dipole moment arising from its polar C-O bonds, leading to strong dipole-dipole interactions.

Solvation is the process where solute molecules are surrounded and stabilized by solvent molecules. MD simulations can reveal the structure of the solvation shells around a solute in this compound, or conversely, how its molecules arrange around a given solute. The combination of hydrogen bonding capability and polarity suggests it could be an effective solvent for a variety of polar compounds. The energy associated with these solvation processes can be calculated to predict solubility. pnas.org

Table 2: Computed Molecular Properties of this compound Relevant to Intermolecular Interactions

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃ | Defines the elemental composition. |

| Molecular Weight | 120.15 g/mol | Basic physical property. |

| Hydrogen Bond Donor Count | 1 | Ability to donate a proton to a hydrogen bond (from -OH). |

| Hydrogen Bond Acceptor Count | 3 | Ability to accept a proton in a hydrogen bond (from all three O atoms). |

| Rotatable Bond Count | 4 | Indicates conformational flexibility. |

| Topological Polar Surface Area | 38.7 Ų | Correlates with polarity and ability to permeate biological membranes. |

| XLogP3-AA (Lipophilicity) | -0.7 | The negative value indicates its hydrophilic (water-loving) nature. |

Structure-Reactivity Correlations in Catalytic Processes

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. researchgate.net These methods can compute the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of activation energies and reaction pathways.

For this compound, quantum chemical calculations can be applied to understand reactions involving its primary functional groups: the alcohol and the ethers.

Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. DFT calculations could model the reaction pathway with a given oxidant, revealing the step-by-step mechanism (e.g., hydrogen abstraction, hydration) and the associated energy barriers for each step.

Etherification and Cleavage: The alcohol group can undergo further etherification. Computational studies can clarify whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism under specific conditions (e.g., acidic catalysis). rsc.org Similarly, the cleavage of the existing methoxy groups can be studied. Calculations would identify the transition state structures and help predict which ether bond is more susceptible to cleavage.

A typical computational approach would involve geometry optimization of all species on the potential energy surface at a given level of theory (e.g., ωb97XD/def2-TZV) and applying a continuum solvent model (like PCM) to account for solvent effects, providing a more realistic picture of the reaction in solution. rsc.org

Table 3: Hypothetical Reaction Data from a Quantum Chemical Study This table illustrates the type of data that would be generated from a DFT study on the reactions of this compound.

| Reaction Step | Reactants | Product(s) | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Free Energy (ΔG, kcal/mol) |

|---|---|---|---|---|

| Protonation (Acid Catalysis) | This compound + H⁺ | Protonated alcohol | Low barrier | Exergonic |

| Sₙ2 Etherification | Protonated alcohol + CH₃OH | 1,2,3-trimethoxypropane + H₂O | 22.5 | Endergonic |

| Hydrogen Abstraction (Oxidation) | this compound + ·OH | Deprotonated radical + H₂O | 8.2 | Exergonic |

These theoretical insights are crucial for predicting the chemical behavior of this compound and for designing new synthetic routes or applications.

Industrial Relevance and Sustainable Chemical Production

Process Optimization for Industrial Scale Synthesis

The efficient synthesis of 2,3-Dimethoxypropan-1-ol is crucial for its industrial viability. Research has demonstrated specific, high-yield laboratory methods that form a basis for potential scale-up. One notable synthetic route involves a two-step process starting from 3-(benzyloxy)propane-1,2-diol (B43463), which can produce this compound with a high yield of 90%. pnas.org

The process begins with the methylation of the diol. pnas.org In a laboratory setting, this is achieved by adding sodium hydride to a solution of 3-(benzyloxy)propane-1,2-diol in an appropriate solvent like dimethylformamide (DMF), followed by the addition of methyl iodide. pnas.org This reaction effectively converts the hydroxyl groups to methoxy (B1213986) groups. The second step involves the removal of the benzyl (B1604629) protecting group via hydrogenolysis, where the intermediate is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. pnas.org The resulting crude product is then purified, typically through flash silica (B1680970) chromatography, to yield the final this compound. pnas.org

For industrial-scale production, optimization of such processes is paramount. This involves moving from batch processes to more efficient continuous flow systems, which can enhance reaction control, improve heat transfer, and increase reproducibility. Furthermore, the use of heterogeneous catalysts, as opposed to homogeneous ones, is a key principle of green chemistry often applied in industrial settings to simplify product separation and catalyst recovery. cepe.orgtandfonline.com While specific industrial-scale optimization for this compound is not widely documented, the strategies applied to its isomers and other glycerol (B35011) derivatives, such as the use of solid acid catalysts like zeolites for glycerol transacetalization, provide a roadmap for its future industrial production. scielo.brresearchgate.net

| Step | Reaction Description | Key Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Methylation | Starting Material: 3-(benzyloxy)propane-1,2-diol Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I) Solvent: Dimethylformamide (DMF) | Conversion of the two hydroxyl groups of the diol to methoxy groups, forming ((2,3-dimethoxypropoxy)methyl)benzene. |

| 2 | Hydrogenolysis (Deprotection) | Catalyst: Palladium on carbon (Pd/C) Reagent: Hydrogen (H₂) gas Solvent: Methanol (B129727) | Cleavage of the benzyl ether protecting group to yield the free primary alcohol. |

| 3 | Purification | Method: Flash silica chromatography Eluent: Gradient of ethyl acetate (B1210297) in hexanes | Isolation of pure this compound from the reaction mixture, achieving a 90% overall yield. |

Integration into Bio-Based Chemical Manufacturing

The integration of this compound into bio-based chemical manufacturing is primarily driven by its direct lineage from glycerol. mdpi.com Glycerol is not just a renewable feedstock but a massive co-product of the global biodiesel industry, making its use a prime example of waste valorization. mdpi.comacs.org This availability and low cost make glycerol an attractive platform chemical for producing a variety of value-added products, including glycerol ethers. mdpi.comscielo.br

The conversion of glycerol into chemicals like this compound is a key strategy in the development of integrated biorefineries. These facilities aim to utilize all fractions of biomass to produce biofuels, chemicals, and energy, thus creating a more sustainable and economically viable system. europa.eu Research has shown that this compound can be formed during the catalytic oxidation of glycerol. ru.nl

Glycerol-derived ethers are increasingly being investigated as "green solvents" due to their renewable origin, biodegradability, and low toxicity. gaspublishers.comresearchgate.netorientjchem.org Projects such as ECOBIOFOR, funded by the European Union, have focused on developing bio-solvents from renewable resources to replace traditional petrochemical solvents in industries like paints and coatings. europa.eucredenceresearch.com While this specific project focused on other glycerol ethers, it highlights the significant industrial interest and potential application for compounds like this compound in formulations where sustainable and low-VOC (Volatile Organic Compound) alternatives are sought. credenceresearch.combiobasedpress.eu The ultimate goal is to transition from a petroleum-based chemistry to a more sustainable, bio-based one, with glycerol-derived solvents playing a significant role.

Economic and Environmental Viability Assessments of Production Routes

The industrial adoption of any new bio-based chemical hinges on a thorough assessment of its economic and environmental viability. For this compound, a comprehensive techno-economic analysis (TEA) would be required, though specific studies on this compound are not yet prevalent. However, analysis of related glycerol valorization processes provides significant insight. acs.orgfrontiersin.orgrsc.org

| Assessment Area | Key Factors and Considerations | Relevance to this compound |

|---|---|---|

| Economic Viability | Raw Material Cost & Availability | Tied to the fluctuating price and surplus of crude glycerol from biodiesel production. acs.org |

| Capital & Operating Costs (CapEx/OpEx) | Includes reactor costs, catalyst and reagent expenses, energy inputs, and purification processes. frontiersin.orgresearchgate.net | |

| Market Competitiveness | Must compete with low-cost, high-volume petrochemical solvents. Current bio-solvents can be 3-4x more expensive. europa.eu | |

| Environmental Viability | Feedstock Sustainability | Derived from renewable glycerol, a co-product of biodiesel, which is a significant advantage. mdpi.com |

| Process "Greenness" | Evaluated based on energy efficiency, use of non-toxic reagents, waste minimization, and catalyst choice (e.g., heterogeneous vs. homogeneous). cepe.org | |

| Product Life Cycle | Assesses the overall environmental impact, including biodegradability and ecotoxicity. Glycerol ethers generally show low toxicity. researchgate.net |

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for Dimethoxypropanol Transformations

The transformation of 2,3-dimethoxypropan-1-ol into valuable derivatives is a burgeoning area of research. A significant focus lies in the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

One promising avenue involves the use of heterogeneous bifunctional catalysts. diva-portal.org These catalysts combine the properties of transition metal-catalyzed racemization with enzymatic acylation, enabling dynamic kinetic resolution processes. diva-portal.org For instance, a novel ruthenium-phosphonate complex covalently anchored to solid-supported Candida antarctica lipase (B570770) B has shown catalytic activity in both racemization and enzymatic acylation. diva-portal.org Such systems are being explored to produce enantiomerically pure compounds from racemic mixtures of functionalized alcohols. diva-portal.org

Furthermore, research into acid condensation reactions using solid acid catalysts like zeolites is gaining traction. researchgate.net Zeolites such as USY, HBeta, and HZSM-5 have been successfully employed in the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991) under mild conditions, demonstrating the potential for greener synthetic routes. researchgate.net The development of these catalytic systems aims to replace traditional methods that often rely on toxic reagents and generate significant waste. researchgate.net

Development of Advanced Functional Materials Incorporating Dimethoxypropanol Scaffolds

The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. Its incorporation into polymer backbones and other complex molecules can impart desirable properties.

In the field of drug delivery, lipid nanoparticles (LNPs) are being developed for the efficient delivery of RNA-based therapeutics. pnas.org The synthesis of ionizable lipids, a key component of these LNAs, can involve intermediates derived from this compound. pnas.org The shape and chemical properties of these lipids are crucial for the pH-dependent response required for effective endosomal escape of the RNA cargo. pnas.org

Moreover, the synthesis of novel diether-ester conjugated compounds using this compound as a precursor is being investigated for their potential as electron donors in polypropylene (B1209903) catalysts. researchgate.net This approach avoids the use of highly toxic O-alkylating chemicals and strong basic reagents typically employed in traditional methods. researchgate.net

Integration into Multi-Component Chemical Processes

The integration of this compound into multi-component chemical processes is a key strategy for enhancing process efficiency and sustainability. One notable application is in the reductive catalytic fractionation (RCF) of lignocellulosic biomass. google.comrsc.org

Glycerol-derived ethers, including 1,3-dimethoxypropan-2-ol, a close isomer of the subject compound, are being explored as hydrogen transfer solvents in H₂-free RCF processes. rsc.orgresearchgate.net This innovative approach aims to depolymerize lignin (B12514952) into valuable aromatic monomers without the need for high-pressure molecular hydrogen. rsc.orgresearchgate.net The use of these bio-derived solvents can improve the economic viability and environmental footprint of biorefineries. google.comrsc.org

Expansion of Bio-Derived Chemical Feedstocks for Dimethoxypropanol Production

The production of this compound from renewable feedstocks is a critical aspect of its sustainable lifecycle. Glycerol, a co-product of biodiesel production, is a primary bio-derived feedstock for the synthesis of this compound and its isomers. researchgate.netproakademia.eu

The etherification of glycerol is a key transformation route to produce various glycerol alkyl ethers, including this compound. proakademia.eu Research is focused on optimizing this process to improve yields and selectivity, making it a more economically viable alternative to petroleum-based production methods. proakademia.eu The abundance of glycerol from the biodiesel industry presents a significant opportunity to expand the production of these valuable bio-derived solvents. proakademia.eu

Advanced Analytical Techniques for Comprehensive Compound Characterization

A thorough understanding of the physicochemical properties and behavior of this compound is essential for its application in various fields. Advanced analytical techniques play a crucial role in its comprehensive characterization.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for confirming the structure and purity of synthesized this compound. pnas.org For instance, ¹H NMR has been used to characterize the compound during its synthesis as an intermediate for other complex molecules. pnas.org

Q & A

Q. How is 2,3-Dimethoxypropan-1-ol structurally characterized in research settings?

To confirm the identity of this compound, researchers use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify methoxy groups (δ ~3.3–3.5 ppm for ) and the hydroxyl proton (δ ~1.5–2.5 ppm, broad) .

- Mass Spectrometry (MS) : Confirm molecular weight (120.1470 g/mol) via high-resolution MS, observing fragmentation patterns consistent with methoxy and hydroxyl groups .

- Infrared (IR) Spectroscopy : Detect O–H stretching (~3200–3600 cm) and C–O–C ether vibrations (~1100 cm) .

Q. What synthetic routes are commonly employed to prepare this compound?

While direct synthesis data for this compound is limited, analogous diols suggest:

- Epoxide Ring-Opening : React 2,3-epoxypropan-1-ol with methanol under acidic or basic conditions to introduce methoxy groups at positions 2 and 3 .

- Selective Protection/Deprotection : Use temporary protecting groups (e.g., benzyl) for hydroxyl groups during methoxylation, followed by catalytic hydrogenation .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity through HPLC .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Use fume hoods to mitigate vapor accumulation (flash point: ~73.9°C; extrapolated from structurally similar compounds) .

- First Aid : For accidental exposure, flush eyes/skin with water for 15 minutes and seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in properties (e.g., melting point, solubility) arise from impurities or isomerization. Mitigation strategies include:

- Purity Assessment : Use HPLC with UV/RI detection (≥95% purity threshold) and compare retention times against certified standards .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition profiles .

- Isomer Differentiation : Employ chiral chromatography or -NMR coupling constants to distinguish 2,3- from 3,3-dimethoxy isomers .

Q. What methodologies are used to study the reactivity of this compound in complex reactions?

- Kinetic Studies : Monitor hydroxyl group reactivity (e.g., esterification with acetic anhydride) via -NMR or FTIR to track ester bond formation .

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways, such as nucleophilic substitution at the hydroxyl site .

- Stability Testing : Expose the compound to varying pH, temperature, and light conditions, analyzing degradation products via GC-MS .

Q. How is this compound applied in pharmaceutical or biochemical research?

- Drug Intermediate Synthesis : Serve as a precursor for β-blockers or antiviral agents by functionalizing the hydroxyl group (e.g., tosylation followed by nucleophilic substitution) .

- Bioconjugation : Modify proteins or peptides via hydroxyl-activated linkers (e.g., succinimidyl esters) for targeted drug delivery systems .

- Enzyme Inhibition Studies : Probe active sites of hydrolases or oxidoreductases using derivatives with fluorogenic or photoaffinity labels .

Q. What advanced analytical techniques are required to quantify trace impurities in this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile impurities (e.g., residual solvents) with limits of detection (LOD) ≤0.1% .

- ICP-MS : Measure heavy metal contaminants (e.g., Pd from catalytic reactions) at sub-ppm levels .

- 2D-NMR (HSQC, HMBC) : Identify non-volatile impurities (e.g., dimers or oxidation byproducts) through heteronuclear correlation spectroscopy .

Methodological Notes

- Cross-Validation : Always cross-reference data from NIST Chemistry WebBook, PubChem, and peer-reviewed journals to ensure accuracy .

- Safety Compliance : Adhere to OSHA and EN 149 standards for PPE and waste disposal protocols .

- Ethical Use : Restrict applications to non-clinical research, as per guidelines in pharmaceutical intermediate synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.